

SU-8 in Microfabrication: An In-depth Technical Guide

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Compound of Interest

Compound Name: SU-8000

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SU-8, an epoxy-based negative photoresist, has become a cornerstone material in the field of microfabrication, enabling the creation of high-aspect-ratio microstructures essential for a wide range of applications.[1] Its excellent mechanical, thermal, and chemical stability, coupled with its optical transparency in the near-UV range, makes it an ideal choice for researchers, scientists, and drug development professionals.[2][3] This guide provides a comprehensive overview of SU-8's applications, detailed experimental protocols, and key quantitative data to facilitate its use in microfabrication.

Core Properties and Applications

SU-8 is a negative-tone photoresist, meaning the areas exposed to UV radiation undergo cross-linking and become insoluble to the developer.[4] This property allows for the fabrication of thick structures, ranging from micrometers to millimeters, with nearly vertical sidewalls.[4][5] Its versatility has led to its widespread use in various domains:

- **Microelectromechanical Systems (MEMS):** SU-8 is used to create molds for electroplating (a LIGA-like process) and as a structural material for components like gears, cantilevers, and actuators.[3][5]
- **Microfluidics:** Its biocompatibility and ease of fabrication make it suitable for creating microchannels, mixers, and other components for lab-on-a-chip devices and cell culture platforms.[5][6][7] The smooth sidewalls of SU-8 structures are particularly advantageous for preventing leakage in microfluidic valves.[5]

- **Biomedical Devices:** SU-8 is employed in the fabrication of microneedles for drug delivery, neural probes, and implantable sensors.[\[8\]](#)[\[9\]](#)[\[10\]](#) While generally considered biocompatible, surface modifications can further enhance its compatibility for in vivo applications.[\[8\]](#)[\[9\]](#)
- **Optics:** Due to its optical transparency above 360 nm, SU-8 is used to create optical components such as waveguides, lenses, and gratings.[\[2\]](#)[\[5\]](#)

Quantitative Data Summary

The following tables summarize key quantitative properties and processing parameters of SU-8, providing a quick reference for experimental design.

Table 1: Mechanical and Thermal Properties of SU-8

Property	Value	Notes
Young's Modulus	2.0 - 5.0 GPa	Varies with processing conditions. [3] [11]
Ultimate Tensile Strength	34 - 130 MPa	Dependent on formulation and curing. [12]
Glass Transition Temperature (T _g)	~55°C (before PEB)	Increases significantly after cross-linking. [13]
Thermal Decomposition Temperature	~330°C	[3]
Coefficient of Thermal Expansion	Varies	A mismatch with substrates like glass can cause stress. [14]

Table 2: SU-8 Processing Parameters for Different Film Thicknesses

SU-8 Series	Target Thickness (μm)	Spin Speed (rpm)	Soft Bake Time @ 65°C (min)	Soft Bake Time @ 95°C (min)	Exposure Dose (mJ/cm ²)	PEB Time @ 65°C (min)	PEB Time @ 95°C (min)	Development Time (min)
SU-8 2002	2	3000	1	2	120	1	2	1
SU-8 2005	5	3000	2	5	150	1	5	2
SU-8 2015	15	3000	3	7	200	3	7	3
SU-8 2050	50	2000	5	15	300	5	15	5-10
SU-8 2100	100	2000	7	30	400	7	30	10-15
SU-8 2150	200	1000	10	45	500	10	45	15-20

Note: These are starting point recommendations. Optimal parameters may vary depending on specific equipment and desired feature resolution. Data compiled from various sources including[\[15\]](#)[\[16\]](#).

Experimental Protocols

Successful SU-8 microfabrication relies on meticulous adherence to processing steps. The following sections provide detailed methodologies for the key stages.

Standard SU-8 Photolithography Protocol

This protocol outlines the fundamental steps for creating SU-8 microstructures.

1. Substrate Preparation:

- **Cleaning:** Thoroughly clean the substrate to remove organic residues and particles. Common methods include solvent cleaning (e.g., acetone, methanol, isopropanol) in an ultrasonic bath or using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) in a cleanroom environment.[\[15\]](#)[\[17\]](#)
- **Dehydration Bake:** Bake the substrate at 120-200°C for at least 15 minutes to remove any moisture from the surface, which is crucial for good adhesion.[\[17\]](#)[\[18\]](#)
- **Adhesion Promotion (Optional but Recommended):** To enhance the adhesion of SU-8 to the substrate, an adhesion promoter can be applied. Hexamethyldisilazane (HMDS) is commonly used and can be applied via vapor priming or spin coating.[\[19\]](#) For certain substrates like gold, a combination of a thin metallic layer (e.g., Cr or Ti) and a silane-based promoter may be necessary.[\[20\]](#)[\[21\]](#)

2. SU-8 Spin Coating:

- Dispense an appropriate amount of SU-8 onto the center of the substrate.[\[15\]](#)
- The spin coating process typically involves a two-step cycle: a low-speed spread cycle (e.g., 500 rpm for 10-30 seconds) to evenly distribute the resist, followed by a high-speed spin cycle (e.g., 1000-4000 rpm for 30-60 seconds) to achieve the desired thickness.[\[17\]](#) The final thickness is determined by the viscosity of the SU-8 formulation and the spin speed.[\[6\]](#)

3. Soft Bake:

- This step removes the solvent from the SU-8 film. It is critical to perform this on a precisely level hot plate to ensure uniform thickness.[\[22\]](#)
- A two-stage bake is often recommended: a lower temperature bake (e.g., 65°C) followed by a higher temperature bake (e.g., 95°C).[\[15\]](#) The duration of each stage depends on the film thickness (see Table 2). Gradual ramping of the temperature is crucial for thick films to prevent stress-induced cracking.[\[22\]](#)

4. UV Exposure:

- Expose the SU-8 coated substrate to near-UV radiation (typically 350-400 nm) through a photomask.[\[2\]](#) The i-line (365 nm) is the most effective wavelength for exposure.[\[4\]](#)

- The exposure dose is a critical parameter that depends on the film thickness and the intensity of the UV source. Insufficient exposure will result in incomplete cross-linking and feature delamination, while overexposure can lead to feature broadening.[16]

5. Post-Exposure Bake (PEB):

- This is a crucial step that thermally activates the cross-linking of the epoxy resin initiated during the exposure step.[2]
- Similar to the soft bake, a two-stage process with a gradual temperature ramp is recommended, especially for thick films, to minimize stress.[13][22] The baking times and temperatures are dependent on the film thickness (see Table 2).

6. Development:

- Immerse the substrate in an SU-8 developer, such as propylene glycol monomethyl ether acetate (PGMEA), to dissolve the unexposed portions of the resist.[18]
- Gentle agitation is recommended to facilitate the development process. The development time is dependent on the film thickness.[16]
- After development, rinse the substrate with isopropanol and gently dry with a nitrogen gun.[15]

7. Hard Bake (Optional):

- For applications where SU-8 serves as a permanent structural material, a final hard bake at a higher temperature (e.g., 150-200°C) can be performed to further cross-link the polymer and enhance its mechanical and thermal stability.[17][23]

SU-8 Removal Protocol

Removing cross-linked SU-8 can be challenging due to its chemical inertness.

- **Chemical Stripping:** A common method involves immersing the substrate in a heated solution of a specialized remover, which often contains a mixture of solvents and amines. For example, a solution of dimethylamine in water at 70°C followed by immersion in concentrated sulfuric acid has been shown to be effective.[24]

- Plasma Etching: Remote plasma etching using a mixture of oxygen (O₂) and carbon tetrafluoride (CF₄) can effectively remove SU-8 with high selectivity, especially in applications where underlying metal structures need to be preserved.[25]

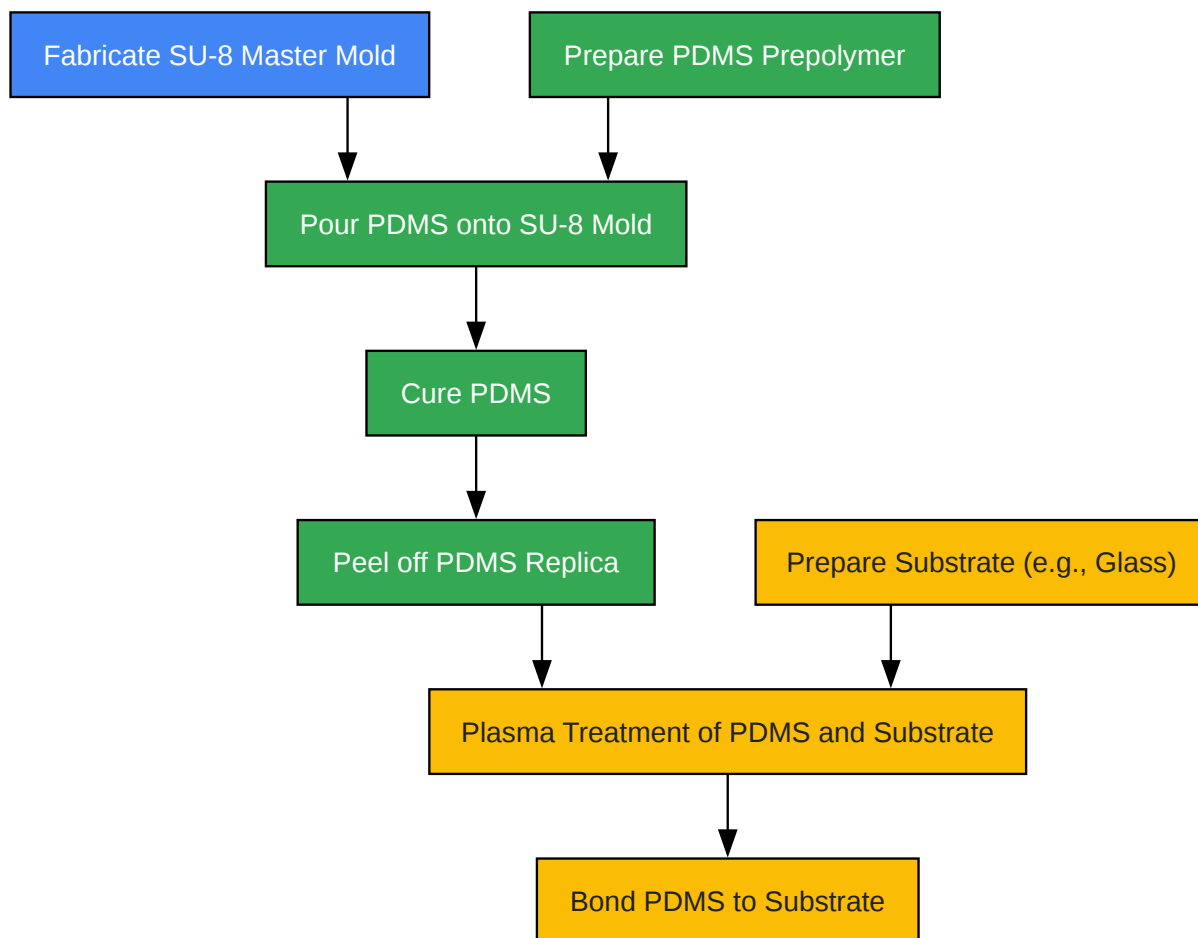
Visualizing the Workflow

The following diagrams illustrate the key workflows in SU-8 microfabrication.



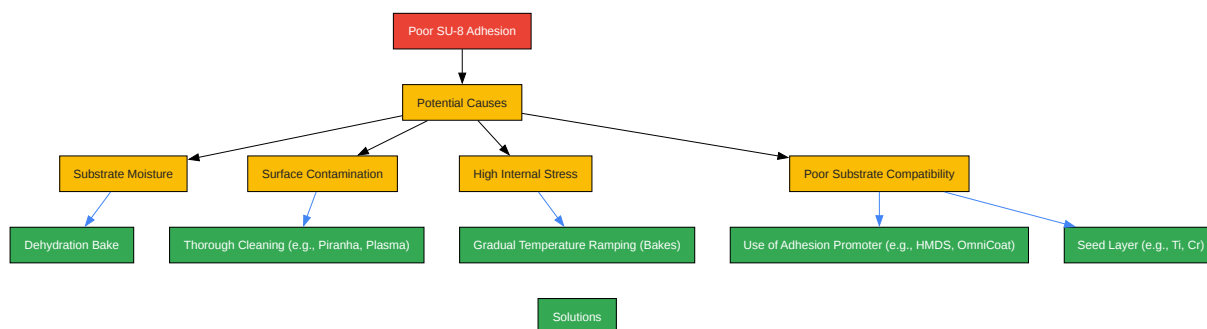
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Standard SU-8 Photolithography Workflow



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Troubleshooting Poor SU-8 Adhesion

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